molecular formula C15H20N6S B6441516 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549027-00-9

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6441516
CAS RN: 2549027-00-9
M. Wt: 316.4 g/mol
InChI Key: SDIDEQMPLFCGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as E2M6P, is a novel pyrimidine derivative with a wide range of potential applications in scientific research. It has been studied for its potential use in drug development, as a potential therapeutic agent, and as a research tool.

Scientific Research Applications

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in drug development, as a potential therapeutic agent, and as a research tool. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in vitro and in vivo. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.

Mechanism of Action

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed to act as an inhibitor of the enzymes in the renin-angiotensin system (RAS), which is involved in the regulation of blood pressure. Additionally, it is believed to act as an agonist of the G-protein coupled receptor PPAR-gamma, which is involved in cell differentiation and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in vitro and in vivo. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules. Furthermore, it has been investigated for its potential use in the treatment of various diseases, such as diabetes, hypertension, and obesity.

Advantages and Limitations for Lab Experiments

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in scientific research. Additionally, it is relatively stable, and it has been shown to have a high affinity for various enzymes and receptors. However, it is important to note that the effects of this compound have not been extensively studied in humans, and therefore its safety and efficacy in humans is not known.

Future Directions

There are a number of potential future directions for research on 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include further investigation into its potential use in drug development, further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential therapeutic applications, and further exploration of its pharmacokinetics and pharmacodynamics. Additionally, further research could be conducted on its potential toxicity and interactions with other drugs.

Synthesis Methods

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is synthesized from a condensation reaction of 4-ethyl-2-methylsulfanyl-6-piperazin-1-yl-pyrimidine and 4-pyrimidin-2-yl-piperazin-1-ylamine. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80°C. The resulting product is purified by column chromatography and then recrystallized in ethanol.

properties

IUPAC Name

4-ethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-3-12-11-13(19-15(18-12)22-2)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDEQMPLFCGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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